Sodium 5-oxopyrrolidine-2-carboxylate

Vue d'ensemble

Description

Sodium 5-oxopyrrolidine-2-carboxylate is a compound that can be synthesized through various chemical reactions. It is related to a class of compounds that have been studied for their potential applications in different fields, such as energy storage and pharmacology. For instance, disodium pyridine-2,5-dicarboxylate (Na2PDC) has been explored as an anode material for sodium-ion batteries due to its ability to reversibly insert/release sodium cations, which is indicative of the potential utility of related sodium carboxylates in energy storage applications . Similarly, sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate has been investigated for its pharmacokinetics and as a selective thromboxane synthase inhibitor, demonstrating the biological relevance of sodium carboxylates .

Synthesis Analysis

The synthesis of 5-oxopyrrolidine-2-carboxamides, which are closely related to sodium 5-oxopyrrolidine-2-carboxylate, can be achieved through a one-pot base-mediated synthesis. This process involves a tandem Ugi four-component condensation (Ugi 4CC) and intramolecular substitution, starting from Baylis–Hillman bromides. The reaction includes primary amines, isocyanides, and arylglyoxals, yielding the desired product in good yields at room temperature in the presence of cesium carbonate (Cs2CO3) . This method showcases the versatility and efficiency of modern synthetic organic chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of sodium carboxylates can be quite intricate. For example, sodium pyridine-3-carboxylate features sodium atoms coordinated to pyridine carboxylate ligands through nitrogen atoms and carboxylate groups. This coordination leads to a three-dimensional array comprising infinite chains linked by intrachain sodium-nitrogen bonds . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Sodium carboxylates can participate in various chemical reactions due to their reactive carboxylate groups. The reactivity can be influenced by the coordination of sodium ions, as seen in the synthesis of complex lanthanide compounds. For instance, in the synthesis of a samarium compound with pyridine-dicarboxylic acid ligands, sodium ions help stabilize a sheet-type structure, indicating that sodium ions can play a significant role in the formation of complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium carboxylates are influenced by their molecular structure and the nature of their coordination bonds. For example, the reversible insertion/release of sodium ions in Na2PDC, as well as the voltage plateaus observed during charge and discharge processes, are indicative of the electrochemical properties that are important for battery applications . The pharmacokinetic properties of sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate, such as its rapid absorption and biexponential disappearance after intravenous administration, highlight the importance of these properties in drug development and therapeutic applications .

Applications De Recherche Scientifique

-

Cancer Research : Sodium 5-oxopyrrolidine-2-carboxylate has been used in the development of anti-cancer compounds. It was synthesized by the sodium hydride-assisted coupling of pyroglutamic acid with 1,3-diiodopropane under a nitrogen atmosphere . The compounds exhibited good activities towards MCF-7 (wild type) cancer cell lines .

-

Chemical Synthesis : Sodium 5-oxopyrrolidine-2-carboxylate serves as a chiral building block in asymmetric synthesis . It is used by medicinal chemists to obtain compounds for the treatment of human diseases .

-

Pharmaceutical Research : Sodium 5-oxopyrrolidine-2-carboxylate is used in drug discovery as a versatile scaffold for novel biologically active compounds .

-

Biochemistry : Sodium 5-oxopyrrolidine-2-carboxylate is considered a natural moisturising factor of the skin and is found in human skin .

-

Molecular Biology : Sodium 5-oxopyrrolidine-2-carboxylate is used in research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

-

Organic Chemistry : Sodium 5-oxopyrrolidine-2-carboxylate is used in the field of organic chemistry as a building block for various chemical reactions .

-

Skin Care Products : Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of skin care products including creams, gels, lotions, hair care products, and mouthwashes .

-

Drug Discovery : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

-

Inhibitory Activity : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .

-

Cosmetics : Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of cosmetic products including creams, gels, lotions, hair care products, and decorative cosmetics .

-

Carbonic Anhydrase Inhibitors : Pyrrolidine-2,5-dione, a derivative of Sodium 5-oxopyrrolidine-2-carboxylate, is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II. Both isoenzymes are involved in several diseases .

-

Heterocyclic Scaffolds in Drug Discovery : The five-membered pyrrolidine ring, a part of Sodium 5-oxopyrrolidine-2-carboxylate, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Safety And Hazards

Sodium 5-oxopyrrolidine-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

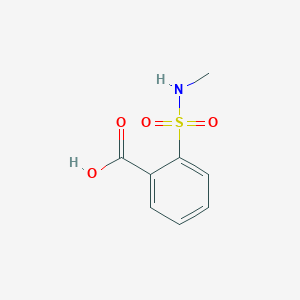

IUPAC Name |

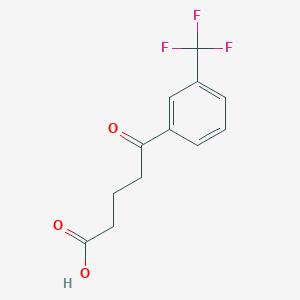

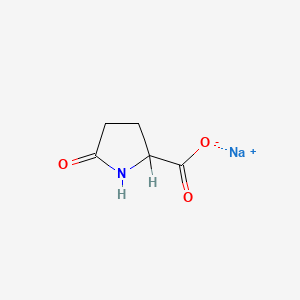

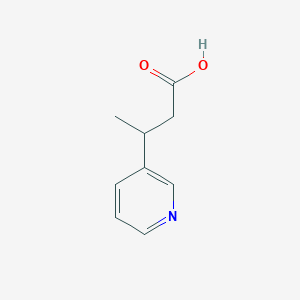

sodium;5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885432 | |

| Record name | Proline, 5-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-oxopyrrolidine-2-carboxylate | |

CAS RN |

54571-67-4 | |

| Record name | Sodium DL-pyroglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline, 5-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proline, 5-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYRROLIDONE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469OTG57A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)